molecular formula C7H8BN3O2 B8255605 (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid

(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid

Cat. No.: B8255605
M. Wt: 176.97 g/mol
InChI Key: GJESTGYVLZKCIN-UHFFFAOYSA-N
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Description

(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid (CAS: 191230-42-9) is a benzotriazole derivative featuring a methyl group at the 2-position of the triazole ring and a boronic acid substituent at the 5-position. This compound is commercially available, with suppliers such as Shanghai Macklin Biochemical Co., Ltd. offering it in quantities ranging from 100 mg to 1 g . Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

(2-methylbenzotriazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN3O2/c1-11-9-6-3-2-5(8(12)13)4-7(6)10-11/h2-4,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJESTGYVLZKCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NN(N=C2C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-methylbenzotriazole with a boronic acid derivative under specific conditions. The reaction may require the use of a catalyst and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .

Mechanism of Action

The mechanism of action of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid in biological systems involves its interaction with specific molecular targets. For instance, as a potential kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Features Potential Applications
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid 191230-42-9 C₇H₇BN₃O₂ 177.96 2-Methyl (2H), Boronic acid (5) Moderate steric bulk, no halogens Suzuki coupling, drug intermediates
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid 183282-45-3 C₆H₅BN₃O₂ 162.94 Boronic acid (5), no methyl group Smaller size, higher reactivity High-throughput crystallography
(6-Fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazol-5-yl)boronic acid N/A C₁₀H₁₂BFN₃O₂ 235.03 1-Isopropyl, 6-Fluoro (5-boronic) Fluorine enhances electronic effects Pharmaceutical intermediates
(1-Cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazol-5-yl)boronic acid 249.05 (MW) C₁₁H₁₃BFN₃O₂ 249.05 1-Cyclopentyl, 6-Fluoro (5-boronic) Bulky substituents, steric hindrance Experimental phasing in crystallography
Key Observations:
  • Halogenation : Fluorine at the 6-position (e.g., in and derivatives) increases electron-withdrawing effects, which may enhance electrophilic reactivity in Suzuki-Miyaura couplings .
  • Bulkier Groups : Cyclopentyl or isopropyl substituents at the 1-position () create significant steric hindrance, which could slow reaction kinetics but improve selectivity in complex syntheses .

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